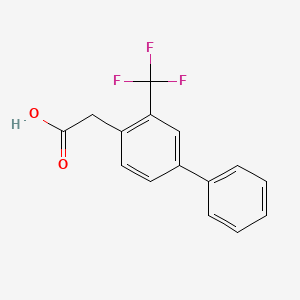
2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which is further connected to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide and Boronic Acid: The aryl halide and boronic acid are prepared separately. The aryl halide is often synthesized through halogenation of the corresponding biphenyl compound.
Coupling Reaction: The aryl halide and boronic acid are then subjected to the Suzuki–Miyaura coupling reaction in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反应分析
Types of Reactions
2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted biphenyl derivatives.
科学研究应用
2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity
作用机制
The mechanism of action of 2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The biphenyl structure provides a rigid framework that can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects .
相似化合物的比较
Similar Compounds
2-(3’-Fluoro-2-(trifluoromethyl)biphenyl-4-yl)acetic acid: Similar structure with a fluorine atom instead of a hydrogen atom on the biphenyl ring.
4-(Trifluoromethyl)phenylacetic acid: Lacks the biphenyl structure but contains the trifluoromethyl group attached to a phenyl ring.
Uniqueness
2-(3-(Trifluoromethyl)biphenyl-4-yl)acetic acid is unique due to the combination of the trifluoromethyl group and the biphenyl structure, which imparts distinct chemical and physical properties. This combination enhances its stability, reactivity, and potential for various applications compared to similar compounds.
属性
分子式 |
C15H11F3O2 |
|---|---|
分子量 |
280.24 g/mol |
IUPAC 名称 |
2-[4-phenyl-2-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-8-11(10-4-2-1-3-5-10)6-7-12(13)9-14(19)20/h1-8H,9H2,(H,19,20) |
InChI 键 |
JFLVSKQJIXQACA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)CC(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















